Cas no 1190755-42-0 (N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide)

N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide 化学的及び物理的性質
名前と識別子
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- N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
- EiM08-31205
- 1190755-42-0
- N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide
- F5610-0096
- AKOS005582833
- AKOS024515758
- VU0648936-1
- N-(3-chloro-4-fluorophenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide
- N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide
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- インチ: 1S/C18H15ClFN3O3/c19-12-9-10(5-6-13(12)20)21-16(24)8-7-15-18(26)22-14-4-2-1-3-11(14)17(25)23-15/h1-6,9,15H,7-8H2,(H,21,24)(H,22,26)(H,23,25)
- InChIKey: UHZJTUITORTMIE-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)NC(CCC1C(NC2C=CC=CC=2C(N1)=O)=O)=O)F
計算された属性
- せいみつぶんしりょう: 375.0785972g/mol
- どういたいしつりょう: 375.0785972g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 87.3Ų
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5610-0096-10mg |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide |
1190755-42-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5610-0096-40mg |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide |
1190755-42-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5610-0096-25mg |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide |
1190755-42-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5610-0096-10μmol |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide |
1190755-42-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5610-0096-20mg |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide |
1190755-42-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5610-0096-75mg |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide |
1190755-42-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5610-0096-2μmol |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide |
1190755-42-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5610-0096-1mg |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide |
1190755-42-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5610-0096-15mg |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide |
1190755-42-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5610-0096-30mg |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide |
1190755-42-0 | 30mg |
$119.0 | 2023-09-09 |
N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamideに関する追加情報
Comprehensive Analysis of N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide (CAS 1190755-42-0): Structure, Applications, and Research Insights
The compound N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide (CAS 1190755-42-0) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This benzodiazepine derivative combines a chloro-fluorophenyl moiety with a tetrahydro-1H-1,4-benzodiazepin-3-yl scaffold, making it a subject of interest for drug discovery targeting neurological and inflammatory pathways. Researchers are particularly intrigued by its molecular interactions with proteins like GABA receptors and kinases, which align with current trends in precision medicine and targeted therapy development.
Recent literature highlights the compound's relevance in addressing neurodegenerative disorders, a hot topic in 2024 as global populations age. Its dioxo-tetrahydrobenzodiazepine core shows structural similarity to known modulators of synaptic plasticity, sparking investigations into potential applications for cognitive enhancement and neuroprotection. The 3-chloro-4-fluorophenyl substitution pattern, commonly seen in kinase inhibitors, suggests possible utility in cancer research, particularly for tumors with dysregulated signaling pathways – a frequent search query among medicinal chemists.
From a synthetic chemistry perspective, the propanamide linker in CAS 1190755-42-0 provides valuable insights for structure-activity relationship (SAR) studies. Computational modeling indicates this compound may serve as a privileged scaffold for developing novel small molecule therapeutics, especially when combined with modern fragment-based drug design approaches. The presence of both hydrogen bond acceptors and aromatic systems in its architecture makes it particularly interesting for drug-likeness analyses, a trending topic in AI-driven drug discovery platforms.
Analytical characterization of this compound presents unique challenges and opportunities. Advanced techniques like cryo-EM and X-ray crystallography are being employed to study its molecular conformation and binding modes, addressing frequent questions about 3D structure determination in complex heterocycles. The 2,5-dioxo group in particular has shown interesting tautomeric behavior in spectroscopic studies, contributing to discussions about dynamic molecular systems in medicinal chemistry forums.
In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes to CAS 1190755-42-0. Recent publications describe catalytic methods for constructing its benzodiazepine core with reduced environmental impact – a response to growing industry demand for eco-friendly synthesis. These developments align with search trends showing increased interest in biodegradable pharmaceuticals and green drug design principles among chemistry professionals.
The compound's physicochemical properties have become a case study in drug solubility optimization, another hot research area. Its balanced lipophilicity profile (predicted logP ~2.5) and moderate molecular weight (~400 Da) make it a valuable reference point for discussions about beyond Rule of Five (bRo5) compounds in contemporary drug development. This addresses common queries about oral bioavailability challenges with complex heterocycles.
Emerging cheminformatics studies utilizing CAS 1190755-42-0 as a model compound are contributing to improved ADMET prediction algorithms. The presence of both hydrogen bond donors and acceptors in its structure provides valuable data for machine learning models predicting blood-brain barrier permeability – a key consideration for CNS drug development that dominates many research queries.
Patent analyses reveal growing commercial interest in this chemical scaffold, with several applications claiming derivatives for protein degradation technologies like PROTACs (proteolysis targeting chimeras). This connects to trending searches about next-generation therapeutics and targeted protein modulation. The compound's structural versatility allows for diverse modifications while maintaining core pharmacophoric elements, making it valuable for medicinal chemistry optimization campaigns.
In biochemical assays, the N-(3-chloro-4-fluorophenyl) variant has shown distinct selectivity profiles compared to similar compounds, sparking discussions about substituent effects in molecular recognition. These findings contribute to ongoing debates about fluorine's role in drug design, a perennial topic in pharmaceutical sciences. Researchers are particularly interested in how the ortho-chloro, para-fluoro pattern influences protein-ligand interactions at atomic resolution.
Future research directions for CAS 1190755-42-0 likely include exploration of its polypharmacology potential – a concept gaining traction in systems pharmacology. Preliminary data suggests possible activity against multiple disease-relevant targets, addressing the popular search theme of multi-target drug discovery. The compound serves as an excellent example of how rational drug design can leverage complex heterocyclic systems to address unmet medical needs in various therapeutic areas.
1190755-42-0 (N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide) 関連製品
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